Amodiaquine

描述

属性

IUPAC Name |

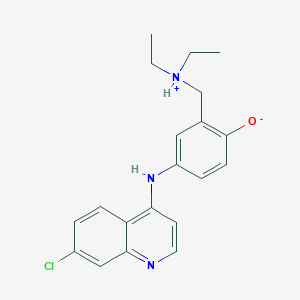

4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCDSSHSILBFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022597 | |

| Record name | Amodiaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amodiaquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

24.9 [ug/mL] (The mean of the results at pH 7.4), 8.80e-03 g/L | |

| Record name | SID50085969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Amodiaquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from absolute ethanol | |

CAS No. |

86-42-0 | |

| Record name | Amodiaquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amodiaquine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amodiaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | amodiaquine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amodiaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amodiaquine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMODIAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/220236ED28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMODIAQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amodiaquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206-208, 208 °C (decomposes), Yellow crystals from methanol. Melting point 243 °C. Slightly soluble in water and alcohol /Amodiaquine dihydrochloride hemihydrate/, 208 °C | |

| Record name | Amodiaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMODIAQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amodiaquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Amodiaquine to Desethylamodiquine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties and metabolic pathways of the antimalarial drug amodiaquine, with a specific focus on its conversion to the active metabolite, desethylthis compound. This document synthesizes quantitative data from multiple studies, details relevant experimental protocols, and visualizes key processes to support research and development in this area.

Introduction

This compound (AQ) is a 4-aminoquinoline antimalarial agent widely used in combination therapies, particularly with artesunate, for the treatment of uncomplicated Plasmodium falciparum malaria. Following oral administration, this compound is rapidly absorbed and extensively metabolized in the liver to its principal and more slowly eliminated active metabolite, N-desethylthis compound (DEAQ). DEAQ is considered the main contributor to the overall antimalarial efficacy of this compound treatment due to its prolonged exposure in the body. Understanding the pharmacokinetics of both the parent drug and its active metabolite, as well as the enzymatic processes governing this metabolic conversion, is crucial for optimizing dosing regimens, predicting drug-drug interactions, and ensuring therapeutic efficacy and safety.

Pharmacokinetics of this compound and Desethylthis compound

The pharmacokinetic profiles of this compound and desethylthis compound have been characterized in various populations, including healthy volunteers and patients with malaria. Below are summarized pharmacokinetic parameters from representative studies.

Pharmacokinetic Parameters in Healthy Volunteers

The following table summarizes the pharmacokinetic parameters of this compound and desethylthis compound in healthy adult volunteers following a single oral dose.

| Parameter | This compound (AQ) | Desethylthis compound (DEAQ) | Reference |

| Cmax (ng/mL) | 30.5 (15.7–53.1) | 29.7 (15.3–59.3) | [1] |

| Tmax (h) | 1.5 (0.5-4.0) | 4.0 (2.0-24.0) | [2] |

| AUC₀-∞ (ng·h/mL) | 2,663 (1162 - 6063) | 142,435 (91,436 - 242,617) | [3] |

| t½ (h) | ~5 | 211 (mean) | [2][4] |

| CL/F (L/h) | 3,410 (mean) | - | [4] |

| Vd/F (L) | 39,200 (mean) | - | [4] |

Values are presented as mean or median (range or 95% CI) where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL/F: Apparent oral clearance; Vd/F: Apparent volume of distribution.

Pharmacokinetic Parameters in Patients with Uncomplicated Malaria

This table presents the pharmacokinetic parameters of this compound and desethylthis compound in adult patients with uncomplicated malaria.

| Parameter | This compound (AQ) | Desethylthis compound (DEAQ) | Reference |

| Cmax (ng/mL) | - | Higher in non-pregnant women | [5] |

| AUC₀-∞ (ng·h/mL) | Lower in malaria patients than healthy volunteers | - | [6] |

| t½ (h) | - | ~211 | [4] |

| CL/F (L/h) | 3,410 (mean) | - | [7] |

| Vd/F (L) | 39,200 (mean) | - | [7] |

Note: Direct comparison of pharmacokinetic parameters between healthy volunteers and malaria patients can be complex due to physiological changes associated with the disease state.

Metabolism of this compound to Desethylthis compound

The primary metabolic pathway for this compound is N-desethylation to form desethylthis compound. This biotransformation is predominantly mediated by the cytochrome P450 enzyme system in the liver.

Key Metabolizing Enzymes

In vitro studies using human liver microsomes (HLMs) and recombinant human cytochrome P450 isoforms have conclusively identified CYP2C8 as the main enzyme responsible for the N-desethylation of this compound.[8] While other isoforms like CYP1A1 and CYP1B1 may contribute to the formation of other minor metabolites, the conversion to the pharmacologically active desethylthis compound is primarily dependent on CYP2C8 activity.[8]

Enzyme Kinetic Parameters

The following table summarizes the Michaelis-Menten kinetic parameters for the formation of desethylthis compound from this compound in human liver microsomes and by recombinant CYP2C8.

| System | Km (μM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | CLint (μL/min/mg protein) | Reference |

| Human Liver Microsomes | 13.3 ± 1.9 | 1609 ± 73 | 120.6 | [9] |

| Recombinant CYP2C8 | - | - | - | |

| CYP2C82* | 3-fold higher Km | - | 6-fold lower intrinsic clearance | [10] |

Km: Michaelis constant; Vmax: Maximum reaction velocity; CLint: Intrinsic clearance.

Metabolic and Bioactivation Pathways

This compound undergoes several metabolic transformations. The major pathway is the N-desethylation to the active metabolite desethylthis compound. However, a secondary pathway involves the bioactivation of this compound to a reactive quinoneimine intermediate, which is implicated in the drug's potential for hepatotoxicity. Desethylthis compound can also be further metabolized to inactive bis-desethylthis compound.

References

- 1. oyc.co.jp [oyc.co.jp]

- 2. Pharmacokinetics and tolerability of artesunate and this compound alone and in combination in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetics of this compound and piperaquine in African pregnant women with uncomplicated Plasmodium falciparum infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of this compound and Desethylthis compound in Pregnant and Postpartum Women with Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. ClinPGx [clinpgx.org]

- 9. Characterization of human cytochrome P450 mediated bioactivation of this compound and its major metabolite N‐desethylthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa - PubMed [pubmed.ncbi.nlm.nih.gov]

Amodiaquine's Anti-inflammatory Properties and Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amodiaquine (AQ), a 4-aminoquinoline derivative historically used as an antimalarial agent, has demonstrated significant anti-inflammatory properties, suggesting its potential for repositioning in the treatment of various inflammatory disorders. This technical guide provides an in-depth review of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from preclinical studies. Key mechanisms include the suppression of T-cell proliferation and pro-inflammatory cytokine production, modulation of autophagy, and agonism of the nuclear receptor Nurr1. Detailed experimental protocols for investigating these properties are provided, along with visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key pathways in both the innate and adaptive immune systems.

Inhibition of T-Cell Proliferation and Th1 Cell Differentiation

A primary anti-inflammatory mechanism of this compound involves the suppression of T-cell-mediated immunity. Specifically, this compound inhibits the proliferation of T-cells and the differentiation of T helper 1 (Th1) cells, which are critical drivers of inflammation in numerous autoimmune and inflammatory diseases.[1][2][3]

This effect is primarily mediated through the upregulation of the cyclin-dependent kinase inhibitor p21.[1][2][3] this compound has been shown to increase the expression of p21 by activating p53 and by preventing p21 protein degradation.[2] The resulting accumulation of p21 in the nucleus leads to cell cycle arrest, thereby inhibiting the clonal expansion of activated T-cells.[1][2][3]

Furthermore, by suppressing the differentiation of IFN-γ-producing Th1 cells, this compound curtails a key source of pro-inflammatory signaling.[1][2][3]

Suppression of Pro-inflammatory Cytokine Production

This compound has been shown to dose-dependently suppress the production of several key pro-inflammatory cytokines. In various cellular models, this compound treatment has resulted in the reduced expression of interferon-gamma (IFN-γ), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][4] This broad-spectrum inhibition of inflammatory mediators contributes significantly to its overall anti-inflammatory profile.

Modulation of Autophagy

Autophagy, a cellular process for degrading and recycling cellular components, has a complex and often context-dependent role in inflammation.[5][6] this compound has been identified as an inhibitor of autophagy, specifically by blocking autophagic-lysosomal function.[1][7] This blockade can interfere with the degradation of certain inflammatory signaling components, although the precise downstream consequences for inflammation are still under investigation.[7]

Nurr1 Agonism

This compound acts as an agonist for the nuclear receptor Nurr1 (also known as NR4A2).[4] Nurr1 is a key regulator of dopaminergic neuron development and function, and it also plays a role in modulating inflammation, particularly in the central nervous system. By binding to the ligand-binding domain of Nurr1, this compound can influence the transcription of genes involved in inflammatory pathways, contributing to its anti-inflammatory effects in models of neuroinflammation.[4]

Inhibition of Histamine N-methyltransferase

This compound is a potent inhibitor of histamine N-methyltransferase, an enzyme responsible for metabolizing histamine.[4] While primarily associated with allergic responses, histamine can also modulate inflammatory and immune responses. By inhibiting this enzyme, this compound may alter histamine signaling and contribute to its anti-inflammatory properties, although this mechanism is less well-characterized than its effects on T-cells and cytokines.

Quantitative Data on this compound's Anti-inflammatory Effects

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory properties of this compound.

Table 1: In Vitro Effects of this compound on T-Cell Proliferation and Cytokine Production

| Cell Type | Treatment | Concentration | Effect | Reference |

| Murine CD4+ T-cells | This compound | 10 µM | Significant inhibition of T-cell proliferation | [1] |

| Murine CD4+ T-cells | This compound | Dose-dependent (lower than 10 µM) | Suppression of IFN-γ production | [1] |

| LPS-stimulated cells | This compound | 10-20 µM | Dose-dependent suppression of IL-1β, IL-6, TNF-α, and iNOS expression | [4] |

| DENV2-infected BHK-21 cells | This compound | EC50: 1.08 µM (infectivity), 7.41 µM (RNA replication) | Inhibition of DENV2 infectivity and replication | [8] |

Table 2: In Vivo Effects of this compound in Animal Models of Inflammation

| Animal Model | Treatment Regimen | Effect | Reference |

| Male ICR mice with intracerebral hemorrhage | 40 mg/kg daily for 3 days (intraperitoneal) | Diminished perihematomal activation of microglia/macrophages and astrocytes; suppressed mRNA expression of IL-1β, CCL2, and CXCL2; ameliorated motor dysfunction | [4] |

| Female C57BL/6 mice | This compound in food | Mild liver injury with delayed onset that resolved despite continued treatment | [9] |

| Wistar, BN, and Lewis rats | This compound for 5 weeks | Focal inflammation infiltrates in the liver | [10] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound's anti-inflammatory actions.

Caption: this compound-mediated upregulation of p21 leading to inhibition of T-cell proliferation.

Caption: this compound's inhibition of pro-inflammatory cytokine production.

Experimental Workflows

The following diagrams outline typical experimental workflows for assessing this compound's anti-inflammatory properties.

Caption: Experimental workflow for measuring cytokine release by ELISA.

Caption: General workflow for Western blot analysis.

Detailed Experimental Protocols

Measurement of Cytokine Release by ELISA

This protocol is for quantifying the concentration of specific cytokines in cell culture supernatants.[11][12][13]

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells, macrophages, or T-cells)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., lipopolysaccharide [LPS])

-

This compound

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IFN-γ)

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Seed immune cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an appropriate inflammatory agent (e.g., LPS at 1 µg/mL) for a specified time (e.g., 6-24 hours). Include vehicle-treated and unstimulated controls.

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating the ELISA plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the collected supernatants and standards to the wells.

-

Incubating with a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate to produce a colorimetric reaction.

-

Stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Western Blot for NLRP3 Inflammasome Components

This protocol is for detecting the expression of proteins involved in the NLRP3 inflammasome pathway.[14][15][16][17]

Materials:

-

Cells capable of expressing the NLRP3 inflammasome (e.g., THP-1 monocytes, bone marrow-derived macrophages)

-

Cell culture medium and supplements

-

Priming agent (e.g., LPS)

-

NLRP3 inflammasome activator (e.g., ATP, nigericin)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against NLRP3, ASC, caspase-1, etc.

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Treat the cells with this compound for 1 hour.

-

Activate the NLRP3 inflammasome with an appropriate stimulus (e.g., ATP at 5 mM for 30 minutes).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the image using an appropriate imaging system.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.[18][19][20][21][22]

Materials:

-

Host cell line (e.g., HEK293T, HeLa)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium and supplements

-

NF-κB activator (e.g., TNF-α)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the host cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to recover.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

-

Express the results as fold induction over the unstimulated control.

Conclusion

This compound exhibits a compelling and multifaceted anti-inflammatory profile, primarily through its inhibitory effects on T-cell proliferation and pro-inflammatory cytokine production. The underlying mechanisms, including the upregulation of p21, modulation of autophagy, and Nurr1 agonism, present multiple avenues for therapeutic intervention in inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives in the context of inflammation. Further investigation into the precise molecular interactions and the optimization of its anti-inflammatory properties while minimizing potential side effects will be crucial for its successful clinical translation.

References

- 1. Anti-inflammatory activity of chloroquine and this compound through p21-mediated suppression of T cell proliferation and Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of chloroquine and this compound through p21-mediated suppression of T cell proliferation and Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Modulation of Autophagy for Controlling Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Autophagy-Inflammation Interplay During Infection: Balancing Pathogen Clearance and Host Inflammation [frontiersin.org]

- 7. The antimalarial this compound causes autophagic-lysosomal and proliferative blockade sensitizing human melanoma cells to starvation- and chemotherapy-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an antimalarial drug, inhibits dengue virus type 2 replication and infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. 4.5. Cytokine Release Experiments [bio-protocol.org]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. docs.abcam.com [docs.abcam.com]

- 16. The Standard Inflammasome Antibodies for Western Blotting - Bio-Connect [bio-connect.nl]

- 17. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NFkB-luciferase reporter assay [bio-protocol.org]

Amodiaquine and its Analogs: A Structural-Activity Relationship Guide for Drug Development

Executive Summary

Amodiaquine (AQ), a 4-aminoquinoline antimalarial, has long been a cornerstone in the treatment of uncomplicated Plasmodium falciparum malaria, particularly in combination therapies.[1][2] Its utility, however, is hampered by issues of parasite resistance and dose-dependent toxicity.[2][3] This has spurred extensive research into the development of this compound analogs with improved efficacy against resistant strains, better safety profiles, and more favorable pharmacokinetic properties. This technical guide provides an in-depth analysis of the structural-activity relationships (SAR) of this compound and its derivatives, offering a comprehensive resource for researchers and drug developers. We will explore the core mechanism of action, key structural modifications that influence activity, mechanisms of resistance, and detailed experimental protocols for evaluation.

Mechanism of Action

The primary mechanism of action for this compound, like other 4-aminoquinolines, is the inhibition of heme detoxification in the malaria parasite.[1][4] After infecting a red blood cell, the parasite digests host hemoglobin within its acidic digestive vacuole (DV) to obtain essential amino acids.[2] This process releases large quantities of toxic free heme. The parasite protects itself by polymerizing the heme into an inert, crystalline pigment called hemozoin. This compound, a weak base, accumulates in the acidic DV and is thought to interfere with this detoxification process by binding to free heme, preventing its polymerization into hemozoin.[4] The resulting accumulation of the drug-heme complex and free heme leads to oxidative stress and disruption of membrane function, ultimately killing the parasite.[4][5]

Structural-Activity Relationship (SAR) Analysis

The this compound scaffold consists of a 7-chloro-4-aminoquinoline core linked to a 4'-hydroxy-3'-(diethylaminomethyl)aniline side chain. Modifications at each of these positions have been explored to enhance activity and circumvent resistance.

Key Structural Features for Activity:

-

7-Chloroquinoline Core: This moiety is essential for antimalarial activity, playing a crucial role in intercalating with heme.

-

4-Amino Linker: The linker connecting the quinoline core to the side chain is critical for proper orientation and binding.

-

Mannich Base Side Chain: The basic side chain is vital for the drug's accumulation in the acidic parasite digestive vacuole.

-

4'-Hydroxyl Group: SAR studies have shown that the phenolic hydroxyl group is important for potent activity against chloroquine-resistant (CQR) strains.[6] However, this group is also responsible for the metabolic formation of a toxic quinoneimine species.[6][7]

SAR of this compound Analogs

Numerous analogs have been synthesized to probe the SAR of this compound. Key modifications have focused on the side chain to improve potency and reduce toxicity.

-

Modification of the 4'-Hydroxyl Group: To address the toxicity associated with the 4'-hydroxyl group, which can be oxidized to a reactive quinoneimine metabolite, analogs have been synthesized where this group is shifted or replaced.[8] For instance, replacing the 4'-OH with various amino groups has yielded compounds with potent antimalarial activity in the low nanomolar range, demonstrating that the hydroxyl is not strictly essential for activity.[9] The compound isoquine, where the 3' and 4' substituents are interchanged, showed excellent in vivo activity and, crucially, does not undergo the bioactivation that leads to toxic metabolites.[7]

-

Modification of the 3'-Amino Group: Replacing the 3'-diethylamino function with a 3'-pyrrolidinamino group (amopyroquine derivatives) has also been explored.[9]

-

Introduction of a Piperazine Moiety: Molecular modeling studies suggest that introducing a piperazine moiety in the side chain can increase the antimalarial activity profile by enabling favorable conformational features for interaction with heme.[10][11]

The following tables summarize quantitative data for selected this compound analogs from various studies.

Table 1: In Vitro Antiplasmodial Activity of this compound Analogs

| Compound/Analog | Modification | P. falciparum Strain | IC₅₀ (µM) | Cytotoxicity (Cell Line) | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|---|---|

| This compound (AQ) | Parent Drug | 3D7 (CQ-S) | 0.01 - 0.03 | COS-7 | >100 | >3333 | [12] |

| This compound (AQ) | Parent Drug | K1 (CQ-R) | 0.03 - 0.06 | COS-7 | >100 | >1667 | [12] |

| Compound 1b | Piperazine-based | 3D7 (CQ-S) | 0.328 | COS-7 | >100 | >304 | [12] |

| Compound 1b | Piperazine-based | K1 (CQ-R) | 0.622 | COS-7 | >100 | >160 | [12] |

| Compound 2b | Piperazine-based | 3D7 (CQ-S) | 0.401 | COS-7 | >100 | >249 | [12] |

| Compound 2b | Piperazine-based | K1 (CQ-R) | 0.699 | COS-7 | >100 | >143 | [12] |

| Isoquine (ISQ) | Isomer of AQ | K1 (CQ-R) | 0.006 | - | - | - | [7] |

| Compound 7d | 4'-amino substituted | 3D7 (CQ-S) | 0.007 | MRC5 | 11.2 | 1600 | [9] |

| Compound 7d | 4'-amino substituted | K1 (CQ-R) | 0.018 | MRC5 | 11.2 | 622 | [9] |

| Compound 8d | 4'-amino substituted | 3D7 (CQ-S) | 0.007 | MRC5 | 12.3 | 1757 | [9] |

| Compound 8d | 4'-amino substituted | K1 (CQ-R) | 0.015 | MRC5 | 12.3 | 820 |[9] |

CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant; SI = Cytotoxicity IC₅₀ / Antiplasmodial IC₅₀

Table 2: In Vivo Suppressive Activity of this compound Analogs against P. berghei

| Compound | Dose (mg/kg/day) | % Suppression | Reference |

|---|---|---|---|

| Compound 1e | 75 | 97.65 | [13] |

| Compound 1f | 50 | 99.18 | [13] |

| Isoquine (ISQ) | 1.6 - 3.7 (ED₅₀) | 50 | [7] |

| this compound (AQ) | 7.4 - 7.9 (ED₅₀) | 50 |[7] |

Metabolism, Toxicity, and Resistance

Metabolic Pathway and Toxicity

This compound is rapidly metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to its main active metabolite, desethylthis compound (DEAQ).[3] DEAQ is responsible for most of the antimalarial activity observed in vivo.[3] However, a secondary metabolic pathway leads to the oxidation of the 4'-hydroxyl group, forming an electrophilic and toxic this compound quinoneimine (AQQI) metabolite.[7] This reactive species can covalently bind to cellular macromolecules, particularly proteins, leading to idiosyncratic adverse reactions such as agranulocytosis and liver damage.[3][7] This toxicity profile has limited the use of this compound for long-term prophylaxis.[3]

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Introducing New Antimalarial Analogues of Chloroquine and this compound: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Isoquine and related this compound analogues: a new generation of improved 4-aminoquinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimalarial activity of new analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antimalarial activity of new amino analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of novel this compound analogs and evaluation of their in vitro and in vivo antimalarial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacodynamics of Amodiaquine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of amodiaquine, a 4-aminoquinoline antimalarial agent. The document delves into its mechanism of action, in vitro and in vivo activities, and the signaling pathways it modulates, presenting key quantitative data in a structured format and detailing experimental methodologies.

Introduction

This compound (AQ) is a crucial component in the global fight against malaria, primarily used in combination therapies to combat resistant strains of Plasmodium falciparum. Understanding its preclinical pharmacodynamic profile is essential for optimizing its therapeutic use and for the development of novel antimalarial agents. This guide summarizes the current knowledge of this compound's pharmacodynamics, focusing on its molecular targets, cellular effects, and in vivo efficacy.

Mechanism of Action

This compound's primary antimalarial activity stems from its interference with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. It is a prodrug that is rapidly metabolized in the liver by the cytochrome P450 enzyme CYP2C8 to its principal active metabolite, N-desethylamodiquine (DEAQ), which is responsible for most of the antimalarial effect[1][2]. The core mechanisms of action are multifaceted and include:

-

Inhibition of Heme Polymerization: Within the parasite's acidic food vacuole, this compound and DEAQ bind to ferriprotoporphyrin IX (heme), preventing its polymerization into inert hemozoin crystals. The accumulation of free heme leads to oxidative stress and parasite death[1].

-

Generation of Reactive Oxygen Species (ROS): The accumulation of toxic heme contributes to the generation of ROS, further damaging parasite membranes and other essential macromolecules[1].

-

Disruption of Nucleic Acid Synthesis: There is evidence to suggest that this compound can intercalate with the parasite's DNA, thereby inhibiting replication and transcription processes[1].

A diagrammatic representation of the metabolic activation and primary mechanism of action is provided below.

References

- 1. Apoptosis contributes to the cytotoxicity induced by this compound and its major metabolite N-desethylthis compound in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis contributes to the cytotoxicity induced by this compound and its major metabolite N-desethylthis compound in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Amodiaquine's Disruption of the Parasitic Heme Detoxification Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which the antimalarial drug amodiaquine targets and disrupts the critical heme detoxification pathway in parasites, primarily focusing on Plasmodium falciparum, the deadliest species of malaria parasite.

The Parasite's Achilles' Heel: Heme Detoxification

During its intraerythrocytic stage, the malaria parasite digests vast quantities of host hemoglobin within its acidic food vacuole to obtain essential amino acids.[1][2] This process, however, liberates large amounts of free heme (ferriprotoporphyrin IX or FPIX), a highly toxic byproduct.[1][3] Free heme is capable of generating reactive oxygen species (ROS) and destabilizing membranes, which is lethal to the parasite.[1][3]

To survive this toxic onslaught, the parasite has evolved a crucial detoxification process: the polymerization of soluble, toxic heme into an insoluble, inert crystalline form known as hemozoin, or the "malaria pigment".[1][2] This biomineralization process is considered a unique and essential pathway for parasite survival, making it an attractive target for antimalarial drugs.[2][3] The formation of hemozoin is thought to be catalyzed by lipids or parasite-specific proteins like Histidine-Rich Protein II (HRP-II).[3]

References

Methodological & Application

Application Notes and Protocols: In Vitro Culture and Amodiaquine Susceptibility Testing of Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide detailed protocols for the in vitro cultivation of Plasmodium falciparum and the subsequent determination of its susceptibility to the antimalarial drug amodiaquine. The methodologies described herein are fundamental for malaria research, enabling the screening of potential antimalarial compounds, monitoring of drug resistance, and investigating the parasite's basic biology. This compound, a 4-aminoquinoline compound, is a crucial component of several artemisinin-based combination therapies (ACTs) currently used for treating uncomplicated malaria.[1] Its primary mechanism of action involves interfering with the detoxification of heme within the parasite.[2] The parasite digests hemoglobin in the host's red blood cells, releasing toxic free heme. This compound is thought to bind to this free heme, preventing its polymerization into non-toxic hemozoin. This leads to an accumulation of the toxic heme-drug complex, which disrupts membrane function and ultimately leads to parasite death.[2][3]

In Vitro Culture of Plasmodium falciparum

The continuous in vitro culture of the erythrocytic stages of P. falciparum is a cornerstone of malaria research, first established by Trager and Jensen.[4][5][6] The following protocol is a standard method for maintaining asynchronous parasite cultures.

Materials and Reagents

-

Plasmodium falciparum strain (e.g., 3D7, K1)[4]

-

Human erythrocytes (blood group O+)

-

Complete Culture Medium (CCM):

-

RPMI-1640 medium with L-glutamine and HEPES buffer

-

10% heat-inactivated human serum or 0.5% Albumax II

-

25 µg/mL Gentamicin

-

-

5% Sorbitol solution

-

Gas mixture: 5% CO₂, 5% O₂, 90% N₂

-

Incubator at 37°C

-

Sterile culture flasks (25 cm² or 75 cm²)

-

Centrifuge

Protocol for Continuous Culture

-

Preparation of Complete Culture Medium (CCM): Aseptically combine RPMI-1640 medium with the appropriate amounts of human serum or Albumax II and gentamicin. Warm the medium to 37°C before use.

-

Washing Erythrocytes:

-

Centrifuge whole blood to pellet the erythrocytes. Remove the plasma and buffy coat.

-

Wash the erythrocytes three times with an equal volume of RPMI-1640 by centrifugation at 500 x g for 5 minutes.[7]

-

After the final wash, resuspend the erythrocyte pellet to a 50% hematocrit with CCM.

-

-

Initiating and Maintaining the Culture:

-

To initiate a culture, mix the desired volume of parasite stock with fresh erythrocytes and CCM to achieve a starting parasitemia of 0.5-1% and a final hematocrit of 5%.[7]

-

Place the culture flask in a 37°C incubator with the specified gas mixture.

-

Change the medium daily by gently aspirating the old medium and replacing it with fresh, pre-warmed CCM.[7]

-

-

Monitoring Parasitemia:

-

Prepare a thin blood smear from the culture daily.

-

Stain with Giemsa and determine the percentage of infected erythrocytes by light microscopy.

-

-

Splitting the Culture:

-

When the parasitemia reaches 5-8%, split the culture by adding fresh, uninfected erythrocytes and CCM to reduce the parasitemia back to 0.5-1%.[7]

-

Synchronization of Parasite Culture (Optional but Recommended for Assays)

Synchronization of the parasite culture to the ring stage is crucial for obtaining reproducible results in drug susceptibility assays. The sorbitol synchronization method is widely used.[5][6]

-

Centrifuge the asynchronous culture at 500 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 5 volumes of 5% sorbitol solution and incubate at room temperature for 10 minutes. This lyses the mature parasite stages (trophozoites and schizonts), leaving the ring-stage parasites intact.

-

Centrifuge the suspension, discard the sorbitol solution, and wash the erythrocyte pellet once with RPMI-1640.

-

Resuspend the pellet in fresh CCM and return to the incubator.

This compound Susceptibility Testing

Several methods are available for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. The SYBR Green I-based fluorescence assay and the Histidine-Rich Protein 2 (HRP2)-based ELISA are two commonly employed techniques.[8][9][10][11][12][13][14][15] this compound is metabolized in the liver to its primary active metabolite, desethylthis compound (DEAQ), which is largely responsible for the antimalarial activity.[1] Therefore, susceptibility testing is often performed with DEAQ.

SYBR Green I-Based Fluorescence Assay

This assay measures parasite DNA content as an indicator of parasite growth.[8] SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[16]

-

Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

-

This compound or Desethylthis compound (DEAQ)

-

96-well microtiter plates

-

SYBR Green I lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.[8]

-

SYBR Green I dye (10,000x stock in DMSO)

-

Fluorescence plate reader (485 nm excitation, 530 nm emission)[8]

-

Drug Plate Preparation:

-

Prepare serial dilutions of this compound or DEAQ in CCM.

-

Add 100 µL of each drug dilution to the appropriate wells of a 96-well plate. Include drug-free control wells.

-

-

Parasite Culture Addition:

-

Add 100 µL of the synchronized ring-stage parasite culture to each well.

-

-

Incubation:

-

Incubate the plate for 72 hours in a 37°C incubator with the appropriate gas mixture.

-

-

Lysis and Staining:

-

Prepare the SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer.

-

After incubation, add 100 µL of the SYBR Green I working solution to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[8]

-

-

Data Analysis:

-

Calculate the 50% inhibitory concentration (IC₅₀) by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

-

HRP2-Based ELISA

This assay quantifies the amount of P. falciparum histidine-rich protein 2 (HRP2) produced during parasite growth.[9][11][13][15]

-

Synchronized ring-stage P. falciparum culture (0.05% parasitemia, 1.5% hematocrit)

-

This compound or Desethylthis compound (DEAQ)

-

96-well microtiter plates

-

HRP2 ELISA kit (commercial kits are available) or individual components (capture and detection antibodies, substrate)

-

Plate freezer (-20°C or -80°C)

-

ELISA plate reader

-

Drug Plate Preparation and Parasite Addition:

-

Follow steps 1 and 2 as described for the SYBR Green I assay, adjusting the initial parasitemia and hematocrit.

-

-

Incubation:

-

Incubate the plate for 72 hours.[11]

-

-

Plate Lysis:

-

Freeze the plate at -20°C or -80°C for at least 2 hours, followed by thawing to lyse the erythrocytes and release HRP2. Repeat the freeze-thaw cycle once.

-

-

HRP2 ELISA:

-

Perform the HRP2 ELISA according to the manufacturer's instructions. This typically involves:

-

Coating an ELISA plate with a capture antibody.

-

Adding the lysate from the drug plate and incubating.

-

Washing the plate and adding a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Calculate the IC₅₀ value by fitting the absorbance data to a sigmoidal dose-response curve.

-

Data Presentation

The following tables summarize typical quantitative parameters for the described protocols.

Table 1: In Vitro Culture Parameters

| Parameter | Value | Reference |

| Initial Parasitemia | 0.5 - 1% | [7] |

| Maintenance Hematocrit | 5% | [7] |

| Culture Medium | RPMI-1640 + Serum/Albumax | [4][6] |

| Incubation Temperature | 37°C | [7] |

| Gas Mixture | 5% CO₂, 5% O₂, 90% N₂ |

Table 2: this compound Susceptibility Testing Parameters

| Parameter | SYBR Green I Assay | HRP2-ELISA | Reference |

| Initial Parasitemia | 1% | 0.05% | |

| Initial Hematocrit | 2% | 1.5% | [11] |

| Incubation Period | 72 hours | 72 hours | [11] |

| Detection Method | Fluorescence | Colorimetric (Absorbance) | |

| Analyte | Parasite DNA | HRP2 Protein | [8][11] |

Table 3: Reported In Vitro IC₅₀ Values for this compound and Desethylthis compound

| Compound | P. falciparum Strain(s) | IC₅₀ Range (nM) | Reference |

| This compound | Field Isolates (Madagascar) | Mean: 15.3 | [17] |

| This compound | Field Isolates (Senegal) | Mean: 12.0 | [18] |

| Desethylthis compound | 3D7 (sensitive) | 25 | [19] |

| Desethylthis compound | V1/S (resistant) | 97 | [19] |

| Desethylthis compound | Field Isolates (Cambodia) | Median: 174.5 | [20] |

Note: IC₅₀ values can vary significantly depending on the parasite strain, assay methodology, and laboratory conditions.

Visualizations

This compound's Proposed Mechanism of Action

Caption: Proposed mechanism of action of this compound in Plasmodium falciparum.

Experimental Workflow for this compound Susceptibility Testing

References

- 1. ClinPGx [clinpgx.org]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 5. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]

- 6. Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iddo.org [iddo.org]

- 8. iddo.org [iddo.org]

- 9. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iddo.org [iddo.org]

- 12. journals.asm.org [journals.asm.org]

- 13. journals.asm.org [journals.asm.org]

- 14. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 15. db.cngb.org [db.cngb.org]

- 16. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro sensitivity of Plasmodium falciparum to this compound compared with other major antimalarials in Madagascar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In-vitro activity of pyronaridine and this compound against African isolates (Senegal) of Plasmodium falciparum in comparison with standard antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Clinical and In Vitro Resistance of Plasmodium falciparum to Artesunate-Amodiaquine in Cambodia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amodiaquine High-Throughput Screening Assays in Antimalarial Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing high-throughput screening (HTS) assays to identify and characterize novel antimalarial compounds targeting pathways affected by amodiaquine. This compound, a 4-aminoquinoline compound, and its active metabolite, N-desethylthis compound (DEAQ), are effective against certain chloroquine-resistant strains of Plasmodium falciparum. The primary mechanism of action for this class of drugs is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[1] This document outlines the core principles, experimental workflows, and specific protocols relevant to screening for compounds with similar mechanisms.

Mechanism of Action of this compound

This compound's antimalarial activity is primarily attributed to its ability to interfere with the detoxification of heme, a toxic byproduct of the parasite's digestion of hemoglobin.[1] Inside the acidic food vacuole of the parasite, this compound, like chloroquine, is thought to bind to free heme (ferriprotoporphyrin IX) and inhibit its polymerization into hemozoin, an inert crystalline pigment.[1][2][3] This leads to an accumulation of toxic heme, which can damage parasite membranes and lead to cell death. Additionally, this compound may exert its effects through the generation of reactive oxygen species and by disrupting the parasite's DNA and RNA synthesis.[1] Resistance to this compound has been linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT).

High-Throughput Screening Workflow for Antimalarial Discovery

A typical HTS cascade for discovering novel antimalarial compounds with a mechanism similar to this compound involves a series of sequential assays to identify, confirm, and characterize hit compounds. The workflow is designed to efficiently screen large compound libraries and progressively filter out false positives, non-potent compounds, and those with undesirable properties.

References

Application Notes: Amodiaquine Parasite Survival Assay (AQSA)

Introduction

The Amodiaquine Parasite Survival Assay (AQSA) is a specialized in vitro method designed to assess the susceptibility of Plasmodium falciparum parasites to this compound, a key component of several Artemisinin-based Combination Therapies (ACTs). This assay is critical for monitoring the emergence and spread of drug resistance in malaria-endemic regions. Unlike standard dose-response assays that determine the half-maximal inhibitory concentration (IC50), the AQSA measures the proportion of parasites that can survive a single, pharmacologically relevant concentration of mono-desethyl-amodiaquine, the active metabolite of this compound.

Principle of the Assay

The core principle of the AQSA involves exposing a highly synchronized population of early-stage (ring) parasites to a fixed concentration of mono-desethyl-amodiaquine for 48 hours. This duration mimics the drug exposure experienced during treatment. Following this exposure, the drug is removed, and the parasites are cultured for an additional 24 hours in a drug-free medium to allow for recovery and growth of any surviving parasites. The survival rate is then determined by comparing the final parasitemia of the drug-treated culture to that of an untreated control culture. A survival rate exceeding a validated threshold is indicative of a resistant phenotype.[1][2]

Applications

The AQSA is a vital tool for:

-

Clinical Resistance Surveillance: It provides a clinically relevant phenotype for this compound resistance, as survival rates have been shown to correlate with clinical treatment failures.[1][2]

-

Drug Efficacy Studies: Researchers can use the AQSA to evaluate the in vitro efficacy of this compound against various parasite strains and clinical isolates.

-

Molecular Resistance Studies: The assay helps in associating specific genetic markers with the this compound resistance phenotype.[2]

Data Summary: Key Parameters for AQSA

The following table summarizes the essential quantitative data for performing and interpreting the this compound Parasite Survival Assay.

| Parameter | Value | Description | Reference |

| Parasite Stage | 0-3 hour post-invasion rings | Tightly synchronized parasites are crucial for assay consistency. | [1][2] |

| Drug Used | Mono-desethyl-amodiaquine | The primary active metabolite of this compound. | [1][2] |

| Drug Concentration | 200 nM | A pharmacologically relevant concentration for the assay. | [1][3] |

| Drug Exposure Duration | 48 hours | The period during which parasites are incubated with the drug. | [1][2][3] |

| Drug-Free Incubation | 24 hours | A recovery period after drug removal to assess viability. | [1][2] |

| Total Assay Duration | 72 hours | The total time from initial drug exposure to final readout. | [1] |

| Readout Method | Microscopic Enumeration | Counting viable parasites on Giemsa-stained thin blood films. | [1] |

| Counting Target | ≥ 10,000 erythrocytes | A sufficient number of red blood cells must be counted for accuracy. | [1] |

| Resistance Threshold | ≥45% Parasite Survival | A clinically relevant cutoff predictive of treatment failure. | [1][2] |

Detailed Protocol for this compound Parasite Survival Assay (AQSA)

This protocol details the step-by-step methodology for conducting the AQSA using P. falciparum clinical isolates or laboratory-adapted strains.

I. Materials and Reagents

-

P. falciparum culture (clinical isolate or reference strain, e.g., 3D7 for susceptible control, 7G8 for resistant control)[2]

-

Human erythrocytes (O+), washed

-

Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, 25 mM HEPES, supplemented with human serum or Albumax)

-

Mono-desethyl-amodiaquine stock solution

-

96-well or 48-well culture plates[3]

-

Giemsa stain[4]

-

Methanol (for fixing slides)

-

Microscope slides

-

Incubator with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C[3]

-

Microscope with 100x oil immersion objective

II. Parasite Culture and Synchronization

-

Maintain Parasite Culture: Maintain continuous in vitro cultures of P. falciparum using standard methods.[5]

-

Synchronize Parasites: Tightly synchronize the parasite culture to the ring stage. Methods such as sorbitol or Percoll gradient centrifugation can be used to enrich for 0-3 hour post-invasion rings. This step is critical for assay reproducibility.

III. Experimental Workflow

Caption: Workflow diagram of the this compound Parasite Survival Assay (AQSA).

IV. Assay Procedure

-

Plate Preparation:

-

Prepare a working solution of 200 nM mono-desethyl-amodiaquine in complete culture medium.

-

Dispense the drug-containing medium into the designated wells of a culture plate.

-

Dispense complete culture medium without the drug into the control wells.

-

Include wells for both this compound-susceptible and this compound-resistant control strains.[2]

-

-

Drug Exposure (Time 0h to 48h):

-

Adjust the synchronized ring-stage parasite culture to a starting parasitemia of approximately 0.5-1% at a 2% hematocrit.

-

Add the parasite inoculum to all wells (drug-treated and control).

-

Place the plate in a modular incubation chamber, gas with the appropriate mixture (5% CO₂, 5% O₂, 90% N₂), and incubate at 37°C for 48 hours.[3]

-

-

Drug Removal and Recovery (Time 48h to 72h):

-

At 48 hours, remove the plate from the incubator.

-

Carefully aspirate the medium from all wells.

-

Wash the erythrocytes twice with pre-warmed, drug-free complete culture medium to remove all traces of mono-desethyl-amodiaquine.

-

After the final wash, resuspend the cells in fresh, drug-free complete culture medium.

-

Return the plate to the gassed incubator and incubate for an additional 24 hours.

-

V. Readout and Data Analysis

-

Slide Preparation (Time 72h):

-

At the 72-hour time point, harvest the cells from each well.

-

Prepare thin blood smears on labeled microscope slides.

-

Allow the smears to air-dry completely.

-

Fix the thin smears with absolute methanol.

-

Stain the slides with a freshly prepared Giemsa solution (e.g., 10% Giemsa for 10-15 minutes).[4]

-

-

Microscopic Analysis:

-

Examine the stained slides under a microscope using a 100x oil immersion lens.

-

For each well (treated and control), count the number of viable asexual parasites (trophozoites and schizonts) per at least 10,000 erythrocytes.[1] Do not count non-viable "pyknotic" forms.

-

Calculate the final parasitemia for each well.

-

-

Calculation of Parasite Survival:

-

Calculate the parasite survival rate (%) using the following formula:

% Parasite Survival = (Final Parasitemia of Treated Sample / Final Parasitemia of Untreated Control) x 100

-

Validate the assay run by checking the results of the control strains. The susceptible strain (e.g., 3D7) should have a survival rate near 0%, while the resistant strain (e.g., 7G8) should show significant survival.[1]

-

-

Interpretation:

References

- 1. Clinical and In Vitro Resistance of Plasmodium falciparum to Artesunate-Amodiaquine in Cambodia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]

- 4. who.int [who.int]

- 5. Cultivation of Asexual Intraerythrocytic Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Amodiaquine in Combination Therapy for Uncomplicated Malaria: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amodiaquine in combination therapy for the treatment of uncomplicated Plasmodium falciparum malaria. The information compiled herein is intended to support research, clinical trial design, and drug development efforts.

Introduction to this compound Combination Therapies

This compound (AQ) is a 4-aminoquinoline antimalarial drug, structurally related to chloroquine.[1][2] It has been a cornerstone in the treatment of malaria, particularly in Africa, and is primarily used in combination with other antimalarials to enhance efficacy and curb the development of drug resistance.[1] The World Health Organization (WHO) recommends artemisinin-based combination therapies (ACTs) as the first-line treatment for uncomplicated P. falciparum malaria, and several this compound-containing combinations are pivotal in these recommendations.[3]

The primary rationale for using this compound in combination therapy is to partner it with a rapidly acting artemisinin derivative, such as artesunate, or with another long-acting drug with a different mechanism of action, like sulfadoxine-pyrimethamine.[1][2][4] The artemisinin component rapidly clears the bulk of the parasites, while the longer-acting partner drug, this compound, eliminates the remaining parasites, providing a longer period of post-treatment prophylaxis.[4]

Mechanism of Action and Resistance

This compound's primary mechanism of action involves interfering with the detoxification of heme within the malaria parasite.[5] During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic free heme.[5] this compound is believed to bind to this free heme, preventing its polymerization into non-toxic hemozoin.[5] The accumulation of the heme-amodiaquine complex leads to oxidative stress and damage to parasite membranes, ultimately causing parasite death.[5] Additionally, this compound may disrupt the parasite's DNA and RNA synthesis.[5]

Artesunate, a common partner drug, is a prodrug that is rapidly converted to its active metabolite, dihydroartemisinin (DHA).[6] DHA's endoperoxide bridge is thought to generate reactive oxygen species (ROS) within the parasite, leading to oxidative stress and alkylation of parasite proteins.[6] The dual mechanisms of action of artesunate and this compound create a synergistic effect, enhancing parasite clearance and reducing the likelihood of resistance emergence.[5]

Resistance to this compound is a growing concern and is often associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) and multidrug resistance gene 1 (pfmdr1).[5][7][8] Specific haplotypes in these genes can reduce the accumulation of this compound within the parasite's digestive vacuole, diminishing its efficacy.[7]

Key this compound Combination Therapies and Efficacy

Several this compound-based combination therapies have been evaluated in clinical trials for the treatment of uncomplicated P. falciparum malaria. The most prominent are Artesunate-Amodiaquine (AS-AQ) and this compound-Sulfadoxine-Pyrimethamine (AQ-SP).

Artesunate-Amodiaquine (AS-AQ)

AS-AQ is a widely recommended ACT. It is available as a fixed-dose combination (FDC), which improves adherence and prevents monotherapy with either component.[9][10]

| Study Reference | Patient Population | Treatment Arms | Day 28 PCR-Corrected Cure Rate (Per Protocol) | Key Findings |

| Sirima et al. | Children (6 months - 5 years) in Burkina Faso | Fixed-dose AS/AQ vs. Loose AS+AQ | 92.1% (Fixed-dose) vs. 92.1% (Loose) | Fixed-dose combination was non-inferior to the loose combination and was well-tolerated.[9] |

| Ndiaye et al. | Patients (≥6 months) in India | Fixed-dose AS-AQ vs. AQ monotherapy | 97.47% (AS-AQ) vs. 88.30% (AQ) | Fixed-dose AS-AQ was highly efficacious and safe.[11] |

| Espie et al. | Children (6-59 months) in DR Congo | Fixed-dose AS-AQ vs. Artemether-Lumefantrine (AL) | 98.3% (AS-AQ) vs. 99.1% (AL) | Both AS-AQ and AL were highly effective first-line treatments.[12] |

This compound-Sulfadoxine-Pyrimethamine (AQ-SP)

AQ-SP has been considered as an alternative to ACTs in some regions, particularly where resistance to older antimalarials is less prevalent.[13]

| Study Reference | Patient Population | Treatment Arms | Day 14 Clinical Failure Rate | Day 14 Parasitological Failure Rate | Key Findings |

| Dorsey et al. | Patients in Kampala, Uganda | AQ-SP vs. SP vs. AQ | 3% (AQ-SP) | 10% (AQ-SP) | AQ-SP was the most effective of the three regimens.[14] |

| Sagara et al. | Patients (≥6 months) in Burkina Faso | AQ-SP vs. AL vs. Dihydroartemisinin-Piperaquine | Not directly reported as failure rate, but AQ-SP was highly efficacious. | Not directly reported as failure rate. | AQ-SP and dihydroartemisinin-piperaquine were more efficacious than artemether-lumefantrine in preventing recurrent malaria.[13] |

Pharmacokinetics of this compound

This compound is a prodrug that is rapidly and extensively metabolized in the liver by the cytochrome P450 enzyme CYP2C8 to its primary active metabolite, desethylthis compound (DEAQ).[1][15][16] DEAQ is responsible for most of the antimalarial activity due to its longer elimination half-life compared to the parent drug.[4][15]

| Parameter | This compound (AQ) | Desethylthis compound (DEAQ) | Reference |

| Absorption | Rapidly absorbed after oral administration | Formed via metabolism of AQ | [4][16] |

| Metabolism | Extensively metabolized by CYP2C8 | [1][16] | |

| Elimination Half-life | ~5 hours | 6 - 18 days | [4] |

| Apparent Clearance | 3,410 L/h | Slower clearance than AQ | [17] |

| Apparent Volume of Distribution | 39,200 L | [17] |

Experimental Protocols

The following sections outline generalized protocols based on methodologies reported in clinical trials of this compound combination therapies.

Generalized Clinical Trial Protocol for Uncomplicated Malaria

Objective: To assess the efficacy and safety of an this compound-based combination therapy for the treatment of uncomplicated P. falciparum malaria.

Study Design: A randomized, open-label or blinded, controlled clinical trial.

Inclusion Criteria:

-

Age within a specified range (e.g., 6 months to 60 years).

-

Fever or history of fever in the preceding 24 hours.

-

Microscopically confirmed P. falciparum monoinfection with a parasite density within a specified range.

-

Informed consent from the patient or guardian.

Exclusion Criteria:

-

Signs and symptoms of severe malaria.

-

Presence of other severe diseases.

-

Known hypersensitivity to the study drugs.

-

Treatment with another antimalarial within a specified timeframe.

-

Pregnancy (depending on the specific protocol and drug).

Treatment Administration:

-

The investigational drug (e.g., fixed-dose AS-AQ) is administered according to a weight-based or age-based dosing schedule.[18]

-

Treatment is typically given once daily for three days.[18]

-

Administration of the first dose is often supervised to observe for immediate adverse events, such as vomiting.[19] If a patient vomits within 30 minutes of administration, the full dose is re-administered.[18]

Follow-up and Endpoints:

-

Patients are followed up at scheduled intervals (e.g., days 1, 2, 3, 7, 14, 28, and 42).

-

Primary Endpoint: PCR-corrected parasitological cure rate at Day 28 or Day 42. This distinguishes between recrudescence (treatment failure) and new infection.

-

Secondary Endpoints:

-

Parasite clearance time.

-

Fever clearance time.

-

Incidence of adverse events.

-

Gametocyte carriage.

-

Laboratory Procedures:

-

Microscopy: Giemsa-stained thick and thin blood smears are prepared at each follow-up visit to determine parasite density.

-

PCR Genotyping: Used to distinguish recrudescent parasites from new infections in cases of treatment failure after day 7.

-

Safety Monitoring: Hematology and clinical chemistry parameters are monitored to assess for drug-related toxicity, with particular attention to neutropenia and liver function.

In Vitro this compound Susceptibility Testing

Objective: To determine the in vitro susceptibility of P. falciparum isolates to this compound and its active metabolite, desethylthis compound.

Principle: The assay measures the inhibition of parasite growth in the presence of serial dilutions of the drug.

Protocol Outline (based on [3H]-hypoxanthine incorporation assay):

-

Isolate Collection and Culture: Collect blood from patients with P. falciparum malaria. Establish short-term in vitro cultures of the parasites.

-

Drug Preparation: Prepare serial dilutions of mono-desethyl-amodiaquine in culture medium.

-

Drug Exposure: Synchronize parasite cultures to the ring stage. Expose the parasites to the different drug concentrations in a 96-well plate.

-

Growth Measurement: After a 48-hour incubation, add [3H]-hypoxanthine to the wells and incubate for a further 24 hours. Parasite DNA synthesis will incorporate the radiolabel.

-

Data Analysis: Harvest the parasites and measure the incorporated radioactivity using a scintillation counter. Calculate the 50% inhibitory concentration (IC50), which is the drug concentration that inhibits parasite growth by 50% compared to the drug-free control.

Safety and Tolerability

This compound-containing combination therapies are generally well-tolerated.[9] Common adverse events are typically mild to moderate and may include:

Rare but serious adverse effects, such as agranulocytosis and hepatitis, have been associated with long-term prophylactic use of this compound and are a contraindication for its use in prophylaxis.[16][21] While the risk is lower with short-course treatment, monitoring for signs of hepatotoxicity and neutropenia is prudent, especially with repeated treatments.[21]

Future Directions: Triple Artemisinin-Based Combination Therapies (TACTs)

To combat the threat of artemisinin and partner drug resistance, triple artemisinin-based combination therapies (TACTs) are being investigated. One such combination under evaluation is artemether-lumefantrine plus this compound.[22][23] The rationale is that a triple combination could further enhance efficacy and delay the emergence of resistance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Artemisinin - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics and tolerability of artesunate and this compound alone and in combination in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. Artesunate - Wikipedia [en.wikipedia.org]

- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]